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molecular formula C8H13NO3 B119529 1-Boc-3-azetidinone CAS No. 398489-26-4

1-Boc-3-azetidinone

Cat. No. B119529
M. Wt: 171.19 g/mol
InChI Key: VMKIXWAFFVLJCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09096580B2

Procedure details

A mixture of oxalyl chloride (2.78 ml, 31.8 mmol) in CH2Cl2 (80 ml) in a 500 ml round-bottomed flask was cooled to −78° C., and DMSO (4.51 ml, 63.5 mmol) was added dropwise to the mixture over 15 min. The reaction mixture was then stirred at the same temperature for 15 min. A solution of tert-butyl 3-hydroxyazetidine-1-carboxylate (5 g, 28.9 mmol) in CH2Cl2 (50 ml) followed by a solution triethylamine (16.09 ml, 115 mmol) in CH2Cl2 (70 ml) were added dropwise to the reaction mixture. The reaction mixture was warmed to room temperature, and then stirred overnight. The reaction mixture was washed with brine, and the aqueous layer back extracted with CH2Cl2 (200 ml). The combined organic layers were washed with water, dried over Na2SO4, filtered and concentrated in vacuum to provide a crude mixture. The crude product was then purified by column chromatography (15% EtOAc in Hexane) to afford tert-butyl 3-oxoazetidine-1-carboxylate Yield: 4 g (81%). 1H NMR (400 MHz, CDCl3): δ 4.69 (s, 4H), 1.49 (s, 9H).
Quantity
2.78 mL
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Name
Quantity
4.51 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Quantity
16.09 mL
Type
reactant
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Quantity
70 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.CS(C)=O.[OH:11][CH:12]1[CH2:15][N:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]1.C(N(CC)CC)C>C(Cl)Cl>[O:11]=[C:12]1[CH2:15][N:14]([C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])[CH2:13]1

Inputs

Step One
Name
Quantity
2.78 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
4.51 mL
Type
reactant
Smiles
CS(=O)C
Step Three
Name
Quantity
5 g
Type
reactant
Smiles
OC1CN(C1)C(=O)OC(C)(C)C
Step Four
Name
Quantity
16.09 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl
Step Six
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was then stirred at the same temperature for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
WASH
Type
WASH
Details
The reaction mixture was washed with brine
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer back extracted with CH2Cl2 (200 ml)
WASH
Type
WASH
Details
The combined organic layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum
CUSTOM
Type
CUSTOM
Details
to provide a crude mixture
CUSTOM
Type
CUSTOM
Details
The crude product was then purified by column chromatography (15% EtOAc in Hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
O=C1CN(C1)C(=O)OC(C)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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